2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol
Overview
Description
“2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol” is a chemical compound with the molecular formula C10H11F3O2 . It is also known as Benzenemethanol, α-(methoxymethyl)-4-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a trifluoromethyl group and an ethanol group with a methoxy substituent . The molecular weight of the compound is 220.19 .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific conditions and reagents used.Scientific Research Applications
Non-Linear Optical Material
2-Methoxy-4(phenyliminomethyl)phenol, a derivative of the subject compound, has been studied for its non-linear optical properties. Spectroscopic investigations using density functional theory revealed that it crystallizes in an orthorhombic system and possesses non-linear optical activity due to a relatively smaller HOMO-LUMO band gap. This characteristic suggests potential applications in non-linear optical materials (Hijas et al., 2018).
Biocatalytic Preparation for Pharmaceutical Intermediates
The compound has been the focus of efficient biocatalytic preparation methods, particularly as an intermediate in pharmaceuticals. A study developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. This process is notable for its high yield and enantioselectivity, which are crucial for pharmaceutical applications (Chen et al., 2019).
Photolytic Generation Studies
Research on 2-methoxy derivatives in photolytic generation studies has been conducted. The study involved the generation of 2-phenyl-1,3-dithiolanylium ion as a transient intermediate by flash photolysis, providing insights into the reaction mechanisms of related compounds (Okuyama et al., 1991).
Synthesis and Characterization of Derivatives
The synthesis of various derivatives of 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol has been studied, demonstrating its versatility in creating different chemical compounds. These studies contribute to understanding the compound's chemical behavior and potential applications in various fields, such as materials science and drug development (Philippo et al., 1997).
Green Chemistry and Environmental Sustainability
Studies have also focused on green chemistry approaches involving this compound derivatives. These include the development of catalyst-free protocols for synthesis in aqueous ethanol, emphasizing the importance of environmentally sustainable methods in chemical synthesis (Shabalala et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAHBTGTKHXJQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440372 | |
Record name | 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306298-23-7 | |
Record name | 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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